2-Ethoxy-1,2,3,4-tetrahydronaphthalene
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Overview
Description
2-Ethoxy-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C12H16O It is a derivative of tetrahydronaphthalene, where an ethoxy group is attached to the second carbon of the tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1,2,3,4-tetrahydronaphthalene typically involves the ethylation of 1,2,3,4-tetrahydronaphthalene. One common method is the reaction of 1,2,3,4-tetrahydronaphthalene with ethyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and advanced purification techniques are often employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to more saturated derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of various substituted tetrahydronaphthalene derivatives.
Scientific Research Applications
2-Ethoxy-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-1,2,3,4-tetrahydronaphthalene depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, undergoing transformations based on the reagents and conditions used. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: The parent compound without the ethoxy group.
2-Methoxy-1,2,3,4-tetrahydronaphthalene: Similar structure with a methoxy group instead of an ethoxy group.
2-Propoxy-1,2,3,4-tetrahydronaphthalene: Similar structure with a propoxy group.
Uniqueness
2-Ethoxy-1,2,3,4-tetrahydronaphthalene is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the ethoxy functionality is desired.
Properties
Molecular Formula |
C12H16O |
---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2-ethoxy-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C12H16O/c1-2-13-12-8-7-10-5-3-4-6-11(10)9-12/h3-6,12H,2,7-9H2,1H3 |
InChI Key |
WSBWWURDOIIQSL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCC2=CC=CC=C2C1 |
Origin of Product |
United States |
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